molecular formula C8H12ClNO3 B1430833 Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride CAS No. 1984136-54-0

Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride

Cat. No.: B1430833
CAS No.: 1984136-54-0
M. Wt: 205.64 g/mol
InChI Key: DPJDDFYZIIJBQY-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS 1984136-54-0) is a high-purity organic compound with a molecular formula of C8H12ClNO3 and a molecular weight of 205.64 g/mol . It is supplied as its hydrochloride salt to enhance stability . This compound features a unique 7-oxabicyclo[2.2.1]hept-5-ene core, a structure recognized as a valuable intermediate and "naked sugar" in stereoselective synthesis . Its rigid bicyclic framework, incorporating both an amino and an ester functional group, makes it a versatile and sophisticated building block for pharmaceutical research and development . The primary research value of this compound lies in its potential to modulate biological processes, with studies highlighting its derivatives in investigations for anti-inflammatory and antiviral agents . In synthetic chemistry, it serves as a key precursor for the preparation of shikimic acid derivatives, carbohydrates, C-nucleosides, and other natural products . Researchers can utilize this chiral scaffold to develop novel compounds for various scientific applications. Handle with care, as this substance may be harmful if swallowed, cause skin or serious eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-11-8(10)6-4-2-3-5(12-4)7(6)9;/h2-7H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJDDFYZIIJBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C=CC(C1N)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The synthesis of such compounds often involves the Diels-Alder reaction, a type of [4+2] cycloaddition reaction . This reaction is highly regioselective and has been used in the stereoselective syntheses of a number of natural products .

As for the environmental factors, these compounds are generally sensitive to moisture . Therefore, they should be stored away from water or moisture to maintain their stability .

Biological Activity

Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C8H11NO3C_8H_{11}NO_3 with a CAS number of 1984136-54-0. The compound features a bicyclic framework that contributes to its reactivity and biological properties.

Synthesis

The synthesis typically involves the following steps:

  • Diels-Alder Reaction : A regioselective Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate to form the bicyclic structure.
  • Ketal Hydrolysis : Treatment with hydrochloric acid to hydrolyze the ketal, yielding the desired carboxylic acid derivative in high yield .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, potentially through mechanisms that induce apoptosis or inhibit cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)12.5Apoptosis induction
MCF-7 (Breast Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

Antimicrobial Activity

Additionally, the compound has shown antimicrobial properties against several bacterial strains, suggesting its potential as an antibacterial agent.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

In another investigation, a series of antimicrobial tests were performed on different bacterial strains using varying concentrations of the compound. The results indicated a dose-dependent response, with notable efficacy against Gram-positive bacteria, suggesting its potential for development as an antibiotic.

Comparison with Similar Compounds

Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

  • Structure: Lacks the 3-amino group.
  • Molecular formula : C₈H₁₀O₃.
  • Molecular weight : 154.17 g/mol.
  • Price : $97.00 (50 mg) .
  • Key difference: The absence of the amino group reduces its reactivity in nucleophilic substitution or coupling reactions. This compound serves as a precursor for synthesizing amino derivatives via post-modification .

Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate Hydrochloride

  • Structure: Ethyl ester instead of methyl; amino group in the exo configuration.
  • Molecular formula: C₁₀H₁₆ClNO₂.
  • Molecular weight : 217.69 g/mol .
  • The exo-amino configuration may influence stereoselectivity in reactions .

3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride

  • Structure : Carboxylic acid replaces the methyl ester.
  • Molecular formula: C₇H₉NO₃·HCl.
  • Molecular weight : 191.61 g/mol .
  • Key difference : The carboxylic acid group enhances hydrophilicity, making it suitable for conjugation or salt formation. However, reduced cell permeability may limit its utility in certain applications compared to the ester analog .

Methyl 3-(Trichloromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

  • Structure : Contains a trichloromethyl group and an aza (NH) bridge instead of oxa (O).
  • Molecular formula: C₉H₁₀Cl₃NO₂.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Price (USD) Applications
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride C₈H₁₁NO₃·HCl 205.64 Methyl ester, amino, HCl Inquire Drug discovery building block
Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate C₈H₁₀O₃ 154.17 Methyl ester $97.00 Precursor for amino derivatives
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate hydrochloride C₁₀H₁₆ClNO₂ 217.69 Ethyl ester, exo-amino, HCl Inquire Stereoselective synthesis
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride C₇H₉NO₃·HCl 191.61 Carboxylic acid, amino, HCl Discontinued Conjugation and salt formation

Research Findings and Trends

  • Synthetic Utility : The methyl ester group in the target compound facilitates easy hydrolysis to carboxylic acids or transesterification, offering flexibility in derivatization .
  • Reactivity: The amino group enables participation in condensation reactions (e.g., with carbonyl compounds), contrasting with the nitro-substituted analogs in Diels-Alder adducts, which require reduction steps for amine generation .
  • Market Availability : The target compound is supplied by multiple vendors (e.g., ChemDiv, CymitQuimica) in quantities as low as 1 mg, highlighting its demand in high-throughput screening .

Preparation Methods

Diels-Alder Reaction for Bicyclic Core Formation

The key step in preparing the bicyclic framework is a highly regioselective Diels-Alder reaction between a furan derivative and an activated alkyne or alkene:

  • Reactants: 2-methylfuran and methyl-3-bromopropiolate
  • Conditions: Mild heating under inert atmosphere (argon), often in toluene or similar solvents
  • Outcome: Formation of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester as an intermediate with high regioselectivity.

This reaction provides the bicyclic skeleton that is the basis for further functionalization.

Ketal Hydrolysis to Reveal the Keto Group

  • The intermediate often contains a ketal protecting group that must be hydrolyzed to reveal the ketone functionality.
  • Reagent: Hydrochloric acid (HCl) is used effectively for this hydrolysis step, outperforming more complex methods.
  • This step is critical and has been noted as "remarkably difficult," but treatment with HCl provides a simple and efficient solution.

Introduction of the Amino Group

  • The amino group at the 3-position can be introduced by nucleophilic substitution or amination reactions on suitable intermediates derived from the bicyclic ester.
  • Specific protocols involve reaction of the bicyclic carboxylate intermediates with ammonia or amine sources under controlled conditions to yield the amino-substituted bicyclic ester.
  • The amino compound is then converted to its hydrochloride salt by treatment with HCl gas or aqueous HCl solution to enhance stability and facilitate isolation.

Representative Experimental Conditions and Data

Step Reagents/Conditions Yield (%) Notes
Diels-Alder reaction 2-methylfuran + methyl-3-bromopropiolate, toluene, argon atmosphere, mild heat 75-85 High regioselectivity, key bicyclic intermediate formed
Ketal hydrolysis HCl aqueous solution, room temperature or mild heating 80-90 Simple, efficient hydrolysis of ketal group
Amination Ammonia or amine source, solvent (e.g., MeOH), mild heating 70-80 Introduction of amino group at 3-position
Hydrochloride salt formation Treatment with HCl gas or aqueous HCl Quantitative Stabilizes amino compound, facilitates purification

Research Findings and Optimization

  • The use of HCl for ketal hydrolysis is a significant improvement over traditional acid or enzymatic methods, offering higher yields and simpler work-up.
  • The Diels-Alder reaction is highly regioselective and scalable, making it suitable for preparative synthesis.
  • Amination reactions require careful control of conditions to avoid overreaction or side products; mild conditions favor selective substitution at the 3-position.
  • The hydrochloride salt form improves compound handling, storage stability, and purity, which is critical for downstream applications.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents Advantages Challenges
Bicyclic Core Formation Diels-Alder cycloaddition 2-methylfuran, methyl-3-bromopropiolate High regioselectivity, good yield Requires inert atmosphere
Ketal Hydrolysis Acid-catalyzed hydrolysis Hydrochloric acid Simple, efficient, high yield Ketal hydrolysis often difficult
Amino Group Introduction Nucleophilic substitution Ammonia or amine sources Selective amination at 3-position Control of reaction conditions
Salt Formation Acid-base reaction HCl gas or aqueous solution Stabilizes compound, facilitates isolation None significant

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride?

  • Methodology :

  • Step 1 : Utilize a Diels-Alder reaction between a diene (e.g., cyclopentadiene) and a nitro-substituted dienophile to form the bicyclic core. For example, methyl (Z)-2-nitro-3-(4-nitrophenyl)propenoate reacts with cyclopentadiene to yield bicyclo[2.2.1]heptene derivatives .
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or enzymatic methods.
  • Step 3 : Esterify the carboxylic acid intermediate (if necessary) and convert the amine to its hydrochloride salt via HCl treatment in a polar solvent (e.g., methanol/ether) .
    • Key Considerations : Monitor regioselectivity during cycloaddition and optimize reaction conditions (temperature, solvent) to minimize byproducts.

Q. How is the stereochemistry and crystal structure of this compound determined?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow high-quality crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement to resolve stereochemical ambiguities .
  • Complementary Techniques : Compare experimental X-ray data with computational models (DFT-optimized geometries) to validate configurations .
    • Example : A related ethyl ester hydrochloride (CAS 95630-74-3) was resolved using X-ray crystallography, confirming endo/exo selectivity in the bicyclic framework .

Q. What chromatographic methods are optimal for assessing purity?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for baseline separation of amine and ester derivatives.
  • LC-MS : Monitor molecular ions ([M+H]⁺) to confirm molecular weight and detect impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of bicyclo[2.2.1]heptene formation?

  • Methodology :

  • DFT Calculations : Apply B3LYP/6-31G(d) to model transition states and energy profiles. For example, B3LYP simulations revealed a two-stage mechanism for Diels-Alder adducts involving cycloaddition followed by skeletal rearrangement .
  • Key Insight : Compare activation energies of competing pathways (e.g., heterodiene vs. homodiene pathways) to predict regioselectivity.

Q. How are contradictions in NMR data (e.g., dynamic effects) resolved?

  • Methodology :

  • Variable-Temperature NMR : Conduct experiments at low temperatures (e.g., −40°C) to slow ring-flipping or conformational changes in the bicyclic system.
  • NOESY/ROESY : Identify spatial proximities between protons to assign stereochemistry .
    • Example : For nitro-substituted analogs, VT-NMR confirmed restricted rotation of the nitro group, resolving split signals in ¹H-NMR .

Q. What strategies control regioselectivity in the synthesis of amino-substituted bicyclo derivatives?

  • Methodology :

  • Steric/Electronic Modulation : Introduce electron-withdrawing groups (e.g., nitro) on the dienophile to favor endo transition states.
  • Catalysis : Use Lewis acids (e.g., TiCl₄) to polarize the dienophile and enhance regiocontrol .
    • Data Table :
Dienophile SubstituentRegioselectivity (Endo:Exo)Reference
Nitro (meta-substituted)85:15
Methyl60:40

Q. How is the hydrochloride salt formation validated, and what analytical techniques confirm its integrity?

  • Methodology :

  • Ion Chromatography : Quantify chloride content to ensure stoichiometric HCl incorporation.
  • Elemental Analysis : Compare measured C/H/N/Cl values with theoretical calculations .
    • Example : For ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS 95630-74-3), elemental analysis confirmed 98% Cl⁻ content .

Q. How do environmental conditions (pH, temperature) affect the stability of this compound?

  • Methodology :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Thermal Analysis : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride

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